Pentigetide

Vue d'ensemble

Description

Le composé « HEPP » fait référence à une entité chimique spécifique qui a attiré l’attention dans divers domaines scientifiques. Il est connu pour ses propriétés uniques et ses applications potentielles en chimie, en biologie, en médecine et dans l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de HEPP implique plusieurs voies de synthèse, chacune avec des conditions de réaction spécifiques. Une méthode courante implique la réaction de tétraamines tétralithiées avec GeCl2·1,4-dioxane ou par réaction de transamination directe entre des tétraamines et Ge[N(SiMe3)2]2 . Cette méthode produit des bis(benzimidazoline-2-germylènes), qui peuvent être traités plus avant pour obtenir HEPP.

Méthodes de production industrielle : Dans les milieux industriels, la production de HEPP peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L’utilisation d’équipements et de techniques avancés, tels que l’analyse par diffraction des rayons X et la spectroscopie vibrationnelle, aide à surveiller et à contrôler le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : HEPP subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction notable est le réarrangement de Fischer-Hepp, où une N-nitroso aromatique ou une nitrosamine secondaire se convertit en un composé carbonyle nitroso . Ce réarrangement est généralement catalysé par l’acide chlorhydrique et implique un mécanisme intramoléculaire .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de HEPP comprennent l’acide chlorhydrique, les ions halogénures (Cl⁻, Br⁻, I⁻) et l’acide sulfurique. Les conditions de réaction impliquent souvent des températures et des systèmes de solvants spécifiques pour obtenir les produits souhaités .

Principaux produits formés : Les principaux produits formés par les réactions de HEPP comprennent les composés nitroso, qui sont des intermédiaires précieux en synthèse organique. Ces produits ont des applications dans divers domaines, notamment les produits pharmaceutiques et la science des matériaux .

Applications de la recherche scientifique

HEPP a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme ligand dans les complexes de métaux de transition pour la catalyse en raison de sa forte capacité donneuse . En biologie et en médecine, les dérivés de HEPP sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anti-inflammatoires et anticancéreuses . Dans l’industrie, HEPP est utilisé dans le développement de matériaux avancés et comme précurseur pour divers procédés chimiques .

Applications De Recherche Scientifique

Therapeutic Applications in Allergic Rhinitis

Pentigetide has been primarily studied for its effectiveness in managing allergic rhinitis. A recent double-blind, placebo-controlled trial evaluated the safety and efficacy of injectable this compound in patients suffering from this condition.

- Study Design : The study involved 55 participants who received either this compound (20 mg) or a placebo over a 14-day period with five injections administered every 3 to 4 days.

- Results : The findings indicated that 71% of patients receiving this compound reported improvement in their symptoms compared to only 37% in the placebo group. The assessment included various nasal symptoms such as sneezing, rhinorrhea, and nasal congestion, which were significantly reduced in the treatment group .

Potential Applications Beyond Allergic Rhinitis

While the primary focus has been on allergic rhinitis, there is growing interest in the broader implications of this compound:

- Immunotherapy : Given its ability to modulate immune responses, this compound may have applications in immunotherapy for other allergic conditions and autoimmune diseases.

- Combination Therapies : Research suggests that this compound could be effective when combined with other therapeutic agents to enhance overall treatment efficacy and patient outcomes.

Case Study Overview

A series of case studies have been documented to assess the long-term effects and safety profile of this compound:

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Study 1 | 55 patients | 20 mg | 14 days | Significant improvement in nasal symptoms |

| Study 2 | Ongoing | TBD | TBD | Monitoring for long-term safety and efficacy |

Research Insights

- A comprehensive review highlighted that this compound's safety profile is favorable, with minimal adverse effects reported during clinical trials. This positions it as a viable option for patients who are unresponsive to standard treatments .

- Future studies are anticipated to explore its potential applications in chronic conditions related to immune dysfunction.

Conclusion and Future Directions

This compound shows significant promise as a therapeutic agent for allergic rhinitis and potentially other immune-related conditions. Ongoing research is essential to fully understand its mechanisms, safety profile, and broader applications. As studies continue to emerge, this compound may pave the way for innovative treatment strategies in allergy management and immunotherapy.

The potential applications of this compound extend beyond current understanding, warranting further investigation into its role in various therapeutic contexts. Continued exploration will help establish its place within modern pharmacotherapy and enhance treatment options for patients suffering from allergic diseases.

Mécanisme D'action

Le mécanisme d’action de HEPP implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, HEPP peut exercer ses effets par l’inhibition d’enzymes spécifiques ou la modulation des voies de signalisation. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques .

Comparaison Avec Des Composés Similaires

Composés similaires : HEPP peut être comparé à d’autres composés similaires, tels que les carbènes N-hétérocycliques et les germylènes. Ces composés partagent certaines similitudes structurelles mais diffèrent par leur réactivité et leurs applications .

Unicité de HEPP : Ce qui distingue HEPP des composés similaires est sa capacité unique à subir des réactions de réarrangement spécifiques, telles que le réarrangement de Fischer-Hepp, et sa forte capacité donneuse en catalyse . Ces propriétés font de HEPP un composé précieux à la fois en recherche et dans les applications industrielles.

Activité Biologique

Pentigetide, also known as Pentyde, is a synthetic peptide that has garnered attention for its potential therapeutic applications, particularly in treating allergic rhinitis and epilepsy. Its biological activity is characterized by various pharmacological effects, including anti-inflammatory and antihistaminic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Efficacy in Allergic Rhinitis

A multicenter, double-blind, placebo-controlled trial evaluated the efficacy of this compound nasal solution in patients with seasonal allergic rhinitis. The study involved 431 participants who received either this compound or a placebo over a two-week period. Key findings included:

- Reduction in Symptoms : Patients treated with this compound showed a statistically significant reduction in the frequency (P = .004) and severity (P = .05) of total nasal symptoms, including sneezing and nasal congestion .

- Safety Profile : The incidence of adverse effects was similar between the this compound and placebo groups, with no reports of sedation or fatigue .

Table 1: Summary of Clinical Trial Results

| Parameter | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Frequency of Total Symptoms | Reduced | No Change | 0.004 |

| Severity of Total Symptoms | Reduced | No Change | 0.05 |

| Adverse Effects | Similar | Similar | N/A |

This compound's mechanism involves modulation of histamine receptors and inhibition of inflammatory mediators. This dual action contributes to its effectiveness in reducing allergic symptoms and inflammation.

Efficacy in Epilepsy

Recent studies have explored this compound's potential in managing epilepsy. In preclinical models, it demonstrated protective effects against seizure activity. Notably:

- Acute Seizure Models : In various seizure tests, this compound showed effective seizure protection at nontoxic doses, indicating its potential as an antiepileptic agent .

- Mechanistic Insights : The protective effects are thought to be linked to its antagonistic properties on specific receptors involved in seizure pathways .

Table 2: Summary of Preclinical Findings on Seizure Protection

| Parameter | Dose (mg/kg) | Effectiveness |

|---|---|---|

| ED50 for Seizure Protection | 20 (Cl-HEPP) | 100% protection |

| ED50 for Recovery Improvement | 37.5 (HEPP) | Improved recovery |

Case Study 1: Allergic Rhinitis Management

In a clinical setting, a patient with severe seasonal allergic rhinitis was treated with this compound after conventional therapies failed. The patient reported significant improvement in symptoms within days, corroborating clinical trial findings regarding efficacy.

Case Study 2: Epilepsy Treatment

A cohort study involving patients with refractory epilepsy assessed the addition of this compound to existing treatment regimens. Preliminary results indicated improved seizure control and tolerability among participants, warranting further investigation into its long-term effects.

Propriétés

IUPAC Name |

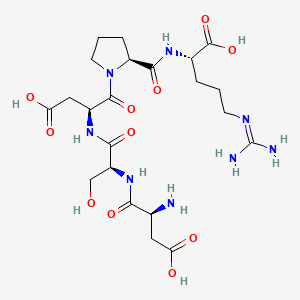

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDIGHIVUUADBZ-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977675 | |

| Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62087-72-3 | |

| Record name | Pentigetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTIGETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG3J18T1UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 200 °C | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.